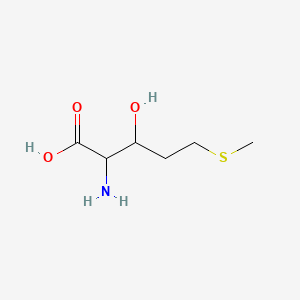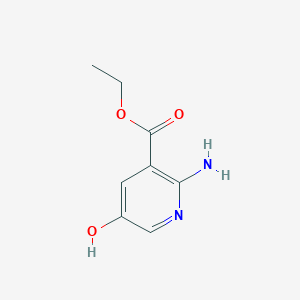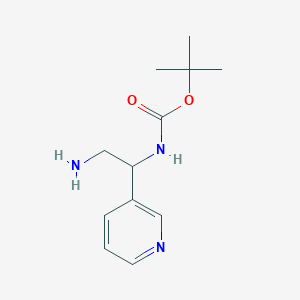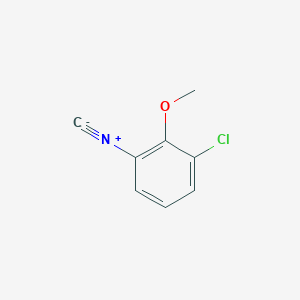![molecular formula C13H19NO B13520927 1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol is a chemical compound with the molecular formula C13H19NO. It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a dimethylamino group.
Méthodes De Préparation
The synthesis of 1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol typically involves the following steps:
Substitution: The phenyl ring is substituted with a dimethylamino group through nucleophilic substitution reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The cyclopropyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol can be compared with other similar compounds, such as:
1-Cyclopropyl-4-(dimethylamino)-1-phenyl-1-butanol: This compound has a similar structure but with a longer carbon chain.
1-(Dimethylamino)-2-phenyl-2-butanol: This compound has a similar functional group arrangement but differs in the position of the cyclopropyl group.
2-(Dimethylamino)-2-phenyl-1-butanol: This compound has a similar functional group arrangement but lacks the cyclopropyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
1-[1-[2-(dimethylamino)phenyl]cyclopropyl]ethanol |
InChI |
InChI=1S/C13H19NO/c1-10(15)13(8-9-13)11-6-4-5-7-12(11)14(2)3/h4-7,10,15H,8-9H2,1-3H3 |
Clé InChI |
PPEVUKSTCMFTNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)C2=CC=CC=C2N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid](/img/structure/B13520863.png)


![3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride](/img/structure/B13520893.png)
amino}acetate](/img/structure/B13520901.png)

![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)


![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)

